1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a tetrahydropyridazine carboxamide moiety.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, including the formation of intermediate compoundsReaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophenyl group and the methoxyphenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide include:
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the dioxidotetrahydrothiophenyl group and the tetrahydropyridazine carboxamide moiety in the target compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O5S/c1-26-15-4-2-13(3-5-15)8-10-19-18(23)16-6-7-17(22)21(20-16)14-9-11-27(24,25)12-14/h2-5,14H,6-12H2,1H3,(H,19,23) |
InChI Key |
PWWLLTUYTRWKLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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